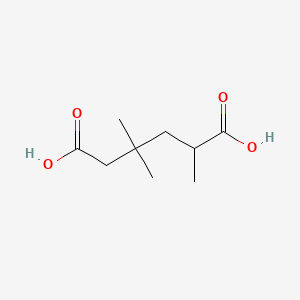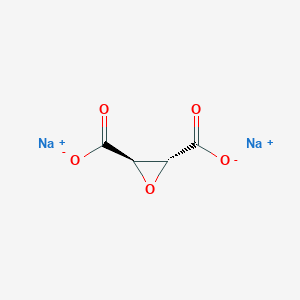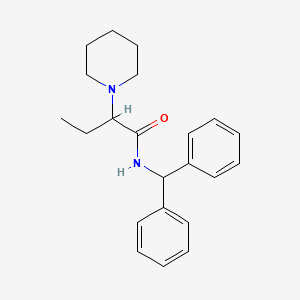![molecular formula C8H8N4S B14152334 N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152334.png)
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a triazole ring, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between 3-methylthiophene-2-carbaldehyde and 4-amino-1,2,4-triazole. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is studied for its electronic properties and potential use in organic solar cells and other electronic devices.
Biological Research: It is used as a ligand in coordination chemistry to form metal complexes with potential biological activities.
Mechanism of Action
The mechanism of action of N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, forming complexes that can interact with DNA or proteins, leading to biological effects such as antimicrobial or anticancer activity. The Schiff base moiety can also participate in hydrogen bonding and other interactions with biological molecules, enhancing its activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2-thiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine
- N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine
- N-[(E)-(4-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine
Uniqueness
This compound is unique due to the presence of the 3-methylthiophene moiety, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to enhanced biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H8N4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(E)-1-(3-methylthiophen-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C8H8N4S/c1-7-2-3-13-8(7)4-11-12-5-9-10-6-12/h2-6H,1H3/b11-4+ |
InChI Key |
RHWLAJGSMALZQE-NYYWCZLTSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/N2C=NN=C2 |
Canonical SMILES |
CC1=C(SC=C1)C=NN2C=NN=C2 |
solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14152267.png)
![Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14152270.png)
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14152274.png)
![1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14152276.png)
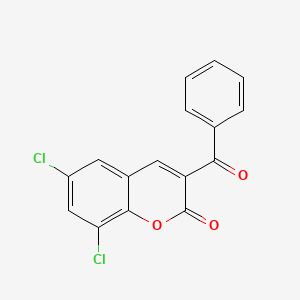
![5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14152283.png)
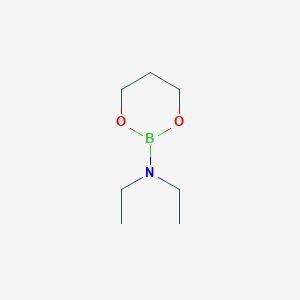

![2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B14152307.png)
